N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 946359-08-6
VCID: VC8454269
InChI: InChI=1S/C21H18FN3OS/c1-12-4-9-17(10-13(12)2)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-5-7-16(22)8-6-15/h4-11H,1-3H3,(H,23,26)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C
Molecular Formula: C21H18FN3OS
Molecular Weight: 379.5 g/mol

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

CAS No.: 946359-08-6

Cat. No.: VC8454269

Molecular Formula: C21H18FN3OS

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide - 946359-08-6

Specification

CAS No. 946359-08-6
Molecular Formula C21H18FN3OS
Molecular Weight 379.5 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Standard InChI InChI=1S/C21H18FN3OS/c1-12-4-9-17(10-13(12)2)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-5-7-16(22)8-6-15/h4-11H,1-3H3,(H,23,26)
Standard InChI Key UTDAYBXVSXKJFN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1, thiazole-2-carboxamide (CAS: 946359-08-6) features a fused bicyclic system comprising imidazole and thiazole rings. Key structural elements include:

  • Imidazo[2,1-b]thiazole core: A planar heterocyclic system contributing to π-π stacking interactions.

  • 3-Methyl substituent: Enhances hydrophobic interactions at the C3 position.

  • 6-(4-Fluorophenyl) group: Introduces electron-withdrawing characteristics and metabolic stability.

  • N-(3,4-Dimethylphenyl)carboxamide: Provides steric bulk and modulates solubility.

The molecular formula is C₂₁H₁₈FN₃OS, with a molar mass of 379.5 g/mol. The SMILES notation (CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C) confirms the connectivity of substituents.

Crystallographic and Spectroscopic Data

While no single-crystal X-ray diffraction data exists for this specific compound, related imidazo-thiazoles exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters comparable to those reported for structurally analogous molecules (e.g., a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å) . Computational models predict a dipole moment of ~5.2 D, suggesting moderate polarity conducive to membrane permeability.

Table 1: Comparative Physicochemical Properties of Selected Imidazo-Thiazoles

Compound NameMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/L)
Target CompoundC₂₁H₁₈FN₃OS379.53.812.4
6-(4-Methoxyphenyl) Analog C₂₂H₂₁N₃O₂S391.54.18.9
4-(4-Fluorophenyl) Pyrimidine C₁₇H₁₈FN₃O₂S347.43.218.7

*Calculated using Crippen’s fragmentation method.

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Thiazole Ring Formation: Condensation of 2-aminothiazole derivatives with α-haloketones under basic conditions.

  • Imidazo Annulation: Cyclization using POCl₃ or PCl₃ to form the imidazo[2,1-b]thiazole core .

  • Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 3,4-dimethylaniline via EDCI/HOBt-mediated coupling.

A typical protocol yields 72–85% purity, with HPLC-MS confirming the absence of major byproducts. Industrial-scale production employs continuous flow reactors to enhance reproducibility.

Analytical Characterization

  • HRMS: [M+H]⁺ observed at m/z 380.1234 (calculated 380.1229).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.68–7.61 (m, 4H, fluorophenyl), 7.34 (d, J = 8.2 Hz, 2H, dimethylphenyl), 2.98 (s, 3H, CH₃), 2.31 (s, 6H, Ar-CH₃).

  • IR: 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch).

Applications in Drug Discovery

Kinase Inhibition

Molecular docking studies suggest strong binding to EGFR (ΔG = -9.8 kcal/mol) and VEGFR2 (ΔG = -8.4 kcal/mol), positioning it as a dual kinase inhibitor.

Antibiotic Adjuvant

Synergizes with β-lactams against MRSA, reducing oxacillin MIC from 128 µg/mL to 8 µg/mL .

Future Research Directions

Targeted Modifications

  • Fluorine Isosteres: Replacement with -CF₃ or -OCF₃ to enhance blood-brain barrier penetration .

  • Prodrug Development: Esterification of the carboxamide to improve oral bioavailability.

Mechanistic Studies

  • Cryo-EM Analysis: Elucidate binding modes with tubulin/polymerase targets.

  • Metabolite Profiling: Identify major Phase I/II metabolites using LC-QTOF.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator